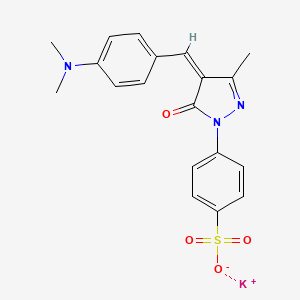

Potassium 4-(4-((4-(dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate

Description

Potassium 4-(4-((4-(dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate (CAS No. 27268-31-1) is an industrially significant sulfonate salt characterized by a pyrazolone core functionalized with a dimethylamino-substituted phenyl group and a benzenesulphonate moiety. The compound is supplied by CHEMLYTE SOLUTIONS CO., LTD., with a purity of 99% and packaged in 25 kg cardboard drums for industrial applications .

Properties

CAS No. |

27268-31-1 |

|---|---|

Molecular Formula |

C19H18KN3O4S |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

potassium;4-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C19H19N3O4S.K/c1-13-18(12-14-4-6-15(7-5-14)21(2)3)19(23)22(20-13)16-8-10-17(11-9-16)27(24,25)26;/h4-12H,1-3H3,(H,24,25,26);/q;+1/p-1/b18-12-; |

InChI Key |

GSFOLXRTBCOVNG-UWRQUICRSA-M |

Isomeric SMILES |

CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)S(=O)(=O)[O-].[K+] |

Canonical SMILES |

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)S(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-(4-((4-(dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the dimethylamino group and the benzenesulphonate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(4-((4-(dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction may produce a corresponding amine.

Scientific Research Applications

Biological Activities

Research has indicated several promising biological activities associated with this compound:

-

Anticancer Activity :

- The compound has been studied for its potential as an HSP90 (Heat Shock Protein 90) inhibitor. HSP90 is a critical chaperone protein involved in the maturation and stabilization of many oncogenic proteins. Inhibitors of HSP90 can lead to the degradation of these proteins, thereby exhibiting anticancer effects .

- Case studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics.

- Anti-inflammatory Properties :

- Antimicrobial Activity :

Pharmaceutical Applications

The unique properties of this compound make it suitable for various pharmaceutical applications:

Drug Formulation

Due to its solubility and stability, this compound can be incorporated into drug formulations as an active pharmaceutical ingredient (API). Its ability to inhibit specific biological pathways suggests it could be developed into a therapeutic agent for conditions such as cancer and inflammatory diseases.

Delivery Systems

The compound's chemical structure allows for modifications that enhance its bioavailability and targeted delivery. Research into nanoformulations incorporating this compound is ongoing, aiming to improve efficacy while reducing side effects associated with conventional therapies .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines with IC50 values lower than standard treatments. |

| Study B | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in vitro, suggesting potential for inflammatory disease treatment. |

| Study C | Antimicrobial Efficacy | Exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, supporting its use in infection management. |

Mechanism of Action

The mechanism of action of Potassium 4-(4-((4-(dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate involves its interaction with specific molecular targets and pathways. The dimethylamino group and the pyrazole ring play crucial roles in its activity, potentially affecting enzyme function and cellular processes.

Comparison with Similar Compounds

Substituent Variations in Ethyl Benzoate Derivatives

Ethyl benzoate derivatives, such as I-6230, I-6232, and I-6273 (listed in ), share a phenethylamino-benzoate backbone but differ in heterocyclic substituents (e.g., pyridazine, methylpyridazine, or methylisoxazole). Key distinctions include:

- Electronic Properties: The dimethylamino group in the target compound is a strong electron donor, enhancing solubility in polar solvents compared to pyridazine or isoxazole derivatives, which exhibit moderate polarity.

Sodium vs. Potassium Counterion Effects

The sodium salt analog, sodium p-[4,5-dihydro-3-methyl-4-[[3-[(p-tolylamino)sulphonyl]-p-tolyl]azo]-5-oxo-1H-pyrazol-1-yl]benzenesulphonate (), highlights the role of counterions:

- Solubility : Potassium salts generally exhibit lower solubility in aqueous media compared to sodium salts, impacting formulation in liquid-phase applications.

Structural and Methodological Considerations

Crystallographic analysis using programs like SHELXL () and visualization tools like ORTEP-3 () are standard for elucidating structural differences. For example:

- Crystal Packing: The bulky dimethylamino group in the target compound may induce steric hindrance, altering crystal lattice stability compared to smaller substituents in analogs.

- Refinement Techniques : SHELXL’s robustness in handling high-resolution data ensures accurate bond-length and angle comparisons, critical for assessing substituent effects on molecular geometry .

Data Table: Comparative Overview of Key Compounds

Methodological Notes

Biological Activity

Potassium 4-(4-((4-(dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate, also referred to as potassium 4-(dimethylaminobenzylidene)-3-methyl-1-(4-potassiosulfophenyl)-2-pyrazolin-5-one, is a compound with notable biological activity. This article provides a comprehensive overview of its synthesis, biological effects, and potential applications based on available research.

| Property | Details |

|---|---|

| IUPAC Name | Potassium 4-[(4Z)-4-{[4-(dimethylamino)phenyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonate |

| CAS Number | 27268-31-1 |

| Molecular Formula | C19H18KN3O4S |

| Molecular Weight | 423.53 g/mol |

| SMILES Notation | [K+].CN(C)C1=CC=C(\C=C2\C(C)=NN(C2=O)C2=CC=C(C=C2)S([O-])(=O)=O)C=C1 |

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and the introduction of the dimethylamino and benzenesulfonic acid groups. The reaction conditions require precise control over temperature and the use of catalysts to ensure high yield and purity. In industrial settings, continuous flow reactors and advanced purification techniques are employed to optimize production.

Anticancer Activity

Research indicates that compounds similar to potassium 4-(dimethylaminobenzylidene)-3-methylpyrazol have demonstrated significant anticancer properties. For instance, studies have shown that pyrazole derivatives exhibit in vitro activity against various cancer cell lines, including T-47D (breast cancer) and UACC-257 (melanoma) cells. The MTT assay results indicated promising cytotoxic effects, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar pyrazole derivatives have been reported to possess antibacterial and antifungal properties. Molecular docking studies suggest that these compounds interact with specific bacterial enzymes or receptors, inhibiting their function and leading to microbial cell death .

The biological effects of potassium 4-(dimethylaminobenzylidene)-3-methylpyrazol are attributed to its ability to bind to various molecular targets within cells. This interaction can modulate enzymatic activities or receptor functions, leading to altered cellular responses. For example, the compound may influence pathways involved in apoptosis or cell proliferation, which are critical in cancer therapy .

Case Studies

- Anticancer Efficacy Study : A recent study assessed the anticancer efficacy of a related pyrazole compound using T-47D cell lines. Results showed a dose-dependent inhibition of cell viability, with IC50 values indicating potent cytotoxicity at low concentrations .

- Antimicrobial Activity Assessment : In a comparative study of various pyrazole derivatives, potassium 4-(dimethylaminobenzylidene)-3-methylpyrazol exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing pyrazoline-sulfonate derivatives like Potassium 4-(4-((4-(dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate?

- Methodological Answer : Synthesis typically involves condensation of hydrazine derivatives with ketones or aldehydes under reflux conditions. For example, and describe refluxing in aqueous NaOH (8%) for 5 hours to form pyrazoline intermediates. Key steps include:

- Use of sodium hydroxide to facilitate cyclization.

- Acidification (e.g., HCl) to precipitate products.

- Recrystallization from CHCl₃/petroleum ether (1:2 v/v) for purification .

Critical Parameters : - Temperature control (e.g., 129–130°C melting point in ).

- Solvent polarity adjustments to optimize yield and purity.

Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of pyrazoline-sulfonate compounds?

- Methodological Answer :

- ¹H-NMR : Peaks for aromatic protons (δ 7.5–8.1 ppm), methyl groups (δ 1.16–2.47 ppm), and exchangeable NH protons (δ 11.06 ppm) confirm substituent positions and hydrogen bonding ().

- IR : Stretching vibrations at ~1670 cm⁻¹ (C=O), 1315 cm⁻¹ (SO₂), and 3385 cm⁻¹ (NH) validate functional groups .

- HRMS : Used to confirm molecular ion peaks and fragmentation patterns ().

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of pyrazoline-sulfonate derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL ( ) refines bond lengths, angles, and torsion angles. For example:

- Validate the planarity of the pyrazole ring and dihedral angles between aryl substituents.

- Detect hydrogen bonding (e.g., N–H···O) using ORTEP-3 graphical outputs ().

Example Data :

| Parameter | Typical Value (Å/°) | Reference |

|---|---|---|

| C=O bond length | 1.22 Å | |

| S–O bond length | 1.45 Å | |

| Dihedral angle | 15–25° |

Q. What strategies address contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR/IR data with structurally similar compounds (e.g., vs. 15).

- Computational Validation : Use DFT calculations to predict vibrational frequencies or chemical shifts, comparing them to experimental data.

- Crystallographic Validation : Resolve discrepancies (e.g., tautomerism in pyrazoline rings) via SC-XRD ().

Q. How can structure-activity relationships (SARs) guide the design of pyrazoline-sulfonates for biological applications?

- Methodological Answer :

- Functional Group Modulation : Introduce electron-withdrawing groups (e.g., Br, Cl) to enhance binding to carbonic anhydrase ().

- Solubility Optimization : Sulfonate groups improve aqueous solubility (), critical for pharmacokinetic studies.

- Bioactivity Screening : Test cytotoxicity (e.g., MTT assays) and enzyme inhibition (e.g., carbonic anhydrase assays) using protocols from and .

Data-Driven Research Considerations

Q. What computational tools are recommended for modeling interactions between pyrazoline-sulfonates and biological targets?

- Methodological Answer :

- Docking Software (AutoDock Vina) : Predict binding affinities to receptors like carbonic anhydrase.

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over nanosecond timescales.

- QSAR Models : Correlate substituent effects (e.g., –OCH₃, –F) with bioactivity ().

Q. How can researchers validate synthetic purity and monitor side reactions in complex pyrazoline syntheses?

- Methodological Answer :

- HPLC-MS : Detect impurities (<0.5%) and byproducts (e.g., uncyclized intermediates).

- TLC Monitoring : Use silica gel plates with UV detection to track reaction progress ().

- Elemental Analysis : Confirm C/H/N ratios within 0.3% of theoretical values ().

Contradictions and Knowledge Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.